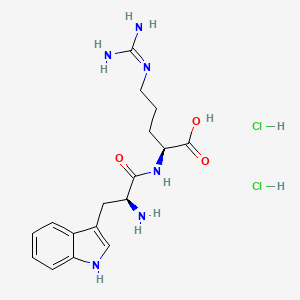

H-Trp-Arg-OH 2 HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

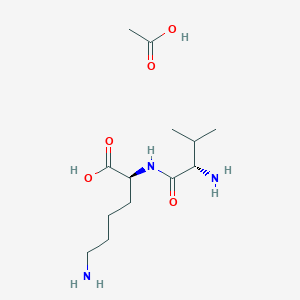

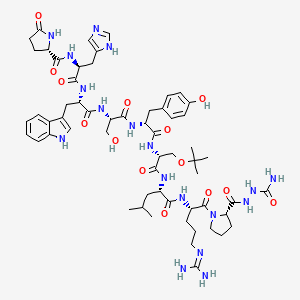

“H-Trp-Arg-OH 2 HCl” is a dipeptide with the molecular weight of 433.34 and the chemical formula C₁₇H₂₄N₆O₃ · 2 HCl . It is synthetic in origin and is stored at temperatures below -15°C .

Synthesis Analysis

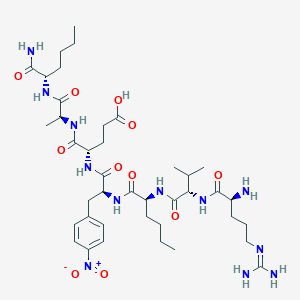

The synthesis of “this compound” involves the protection of side-chain arginine in solid-phase peptide synthesis . The NO2 group, which is scarcely used, has been revisited. This work shows that it prevents the formation of δ-lactam, the most severe side-reaction during the incorporation of Arg . Moreover, it is stable in solution for long periods and can be removed in an easy-to-understand manner .

Molecular Structure Analysis

The molecular structure of “this compound” is C17H26Cl2N6O3 . It has been found to interact directly with the PPARα ligand binding domain .

Chemical Reactions Analysis

The chemical reactions of “this compound” involve its hydrolysis. Acid hydrolysis is the most common method for hydrolyzing a protein sample, and the method can be performed in either vapor or liquid phase . The most common acid used for this reaction is 6 M HCl .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 433.34 and a chemical formula of C₁₇H₂₄N₆O₃ · 2 HCl . It is stored at temperatures below -15°C .

Aplicaciones Científicas De Investigación

H-Trp-Arg-OH 2 HCl has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of peptides on cells and tissues, as well as to investigate the mechanism of action of peptides. It has also been used in laboratory experiments to study the properties of peptides and their interactions with other molecules.

Mecanismo De Acción

Target of Action

The primary target of the compound H-Trp-Arg-OH 2 HCl, also known as WR, is the peroxisome proliferator-activated receptor (PPAR) α . PPARα is a nuclear receptor that regulates the transcription of genes involved in fatty acid metabolism .

Mode of Action

WR interacts directly with the PPARα ligand binding domain . This interaction induces PPARα transactivation in a dose-dependent manner . The activation of PPARα by WR leads to the recruitment of a co-activator peptide, fluorescein-PGC1α, to PPARα . This confirms the direct binding of WR to PPARα and the occurrence of conformational changes .

Biochemical Pathways

The activation of PPARα by WR affects the biochemical pathways related to fatty acid metabolism . Specifically, it induces the expression of PPARα response genes involved in fatty acid oxidation . This leads to an increase in cellular fatty acid uptake .

Pharmacokinetics

It is known that dipeptides like wr, once absorbed by the intestinal epithelium, are delivered to the circulation

Result of Action

The activation of PPARα by WR results in a reduction of intracellular triglyceride accumulation in lipid-loaded hepatocytes . This is achieved through the increased uptake of fatty acids and the induction of genes involved in fatty acid oxidation .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

H-Trp-Arg-OH 2 HCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is highly pure and stable. Additionally, it has a relatively low cost and can be easily stored for long periods of time. However, there are some limitations to using this peptide in laboratory experiments. It is not very soluble in water, and can be difficult to dissolve in solutions. Additionally, it can be difficult to control the concentration of the peptide in a solution, which can lead to inconsistent results.

Direcciones Futuras

H-Trp-Arg-OH 2 HCl has a wide range of potential applications in scientific research. One potential future direction is to investigate the effects of the peptide on the immune system. Additionally, further research could be conducted to explore the potential therapeutic applications of the peptide, such as its use in the treatment of various inflammatory conditions. Additionally, further research could be conducted to investigate the mechanism of action of the peptide, as well as its interactions with other molecules. Finally, further research could be conducted to explore the potential applications of the peptide in drug design and development.

Métodos De Síntesis

H-Trp-Arg-OH 2 HCl can be synthesized using a variety of methods. The most common method is the solid-phase peptide synthesis (SPPS) technique. In this method, the amino acids are coupled together on a solid support, such as a polystyrene resin. The HCl group is then added to the peptide chain, and the peptide is cleaved from the resin. This method is fast and efficient, and allows for the synthesis of peptides with a high degree of purity.

Análisis Bioquímico

Biochemical Properties

H-Trp-Arg-OH 2 HCl has been found to interact with PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid and glucose metabolism . This dipeptide can induce PPARα transactivation in a dose-dependent manner .

Cellular Effects

In lipid-loaded hepatocytes, this compound has been observed to reduce intracellular triglyceride accumulation . This is achieved by inducing cellular fatty acid uptake and the expression of PPARα response genes involved in fatty acid oxidation .

Molecular Mechanism

This compound directly interacts with the PPARα ligand binding domain . This binding triggers conformational changes that allow the recruitment of a co-activator peptide, leading to the transactivation of PPARα .

Temporal Effects in Laboratory Settings

The effects of this compound on PPARα activity and hepatic lipid accumulation have been observed in in vitro studies

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been detailed in the available literature, it’s known that PPARα agonists can ameliorate hepatic steatosis by enhancing mitochondrial fatty acid oxidation in rodent models .

Metabolic Pathways

This compound’s interaction with PPARα suggests it may be involved in metabolic pathways related to fatty acid metabolism . PPARα regulates the transcription of genes involved in fatty acid-metabolizing enzymes and genes involved in fatty acid oxidation .

Propiedades

IUPAC Name |

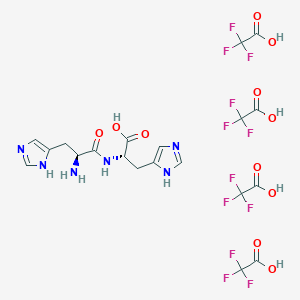

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O3.2ClH/c18-12(8-10-9-22-13-5-2-1-4-11(10)13)15(24)23-14(16(25)26)6-3-7-21-17(19)20;;/h1-2,4-5,9,12,14,22H,3,6-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21);2*1H/t12-,14-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCHOPJBXDMPGL-FORAGAHYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26Cl2N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)

![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)